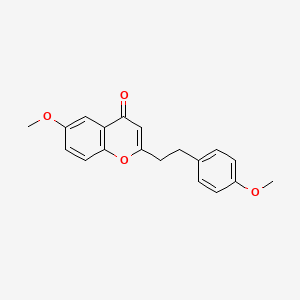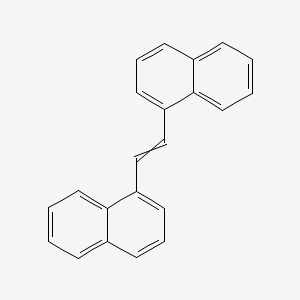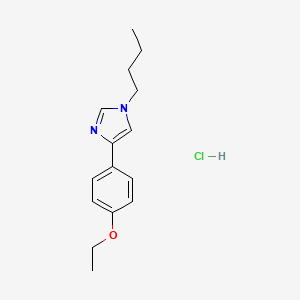
1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group and a p-ethoxyphenyl group attached to the imidazole ring, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Substitution Reactions: The butyl and p-ethoxyphenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the butyl or p-ethoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole derivatives.
Applications De Recherche Scientifique
1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazole derivative with a butyl group, but with a methyl group instead of a p-ethoxyphenyl group.
1-Butyl-4-methylimidazole: Similar structure but with a methyl group instead of a p-ethoxyphenyl group.
4-(p-Ethoxyphenyl)imidazole: Lacks the butyl group but contains the p-ethoxyphenyl group.
Uniqueness
1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride is unique due to the combination of the butyl and p-ethoxyphenyl groups attached to the imidazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
33624-75-8 |
|---|---|
Formule moléculaire |
C15H21ClN2O |
Poids moléculaire |
280.79 g/mol |
Nom IUPAC |
1-butyl-4-(4-ethoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-3-5-10-17-11-15(16-12-17)13-6-8-14(9-7-13)18-4-2;/h6-9,11-12H,3-5,10H2,1-2H3;1H |
Clé InChI |
GTWKAIARFNFQNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
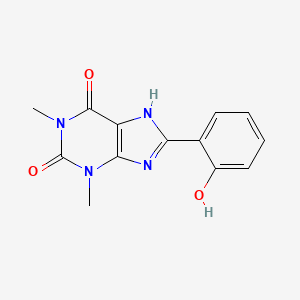
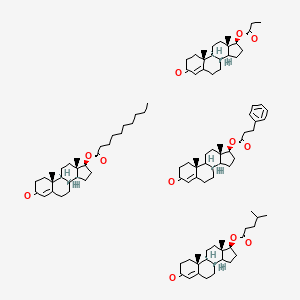
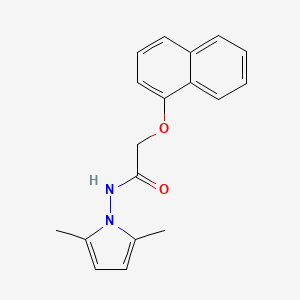
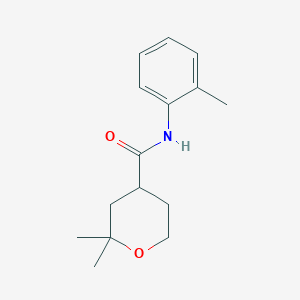
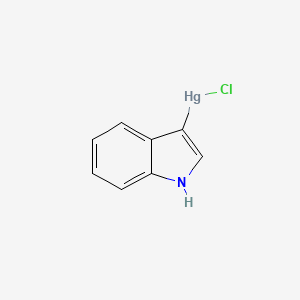

![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
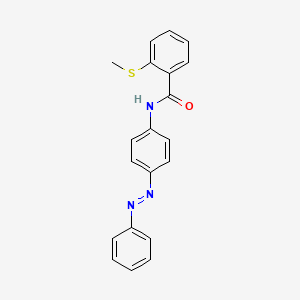
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
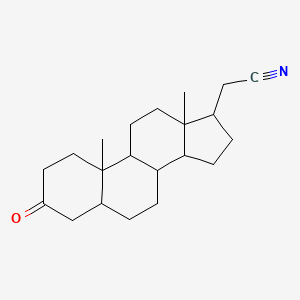
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)
